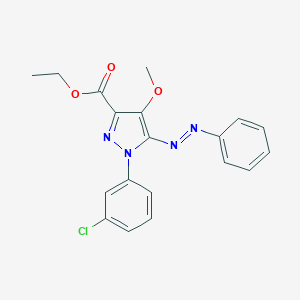
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole (DMBT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMBT is a nitrogen-containing heterocycle that contains a triazole and benzothiazole ring system. This compound has been extensively studied for its potential use in various fields, including medicinal chemistry, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is not fully understood, but it has been proposed that the compound may act through the inhibition of certain enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Effets Biochimiques Et Physiologiques
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (cell death), and the regulation of gene expression. Additionally, 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole in lab experiments is its unique chemical structure, which allows for the development of novel compounds with potential applications in various fields. However, one limitation of using 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole, including the development of novel compounds based on its chemical structure, the evaluation of its potential use in the treatment of various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the potential toxicity and side effects of 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole in vivo.
Méthodes De Synthèse
The synthesis of 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole can be achieved through different methods, including the reaction of 2-aminothiophenol with 3,5-dimethyl-1H-1,2,4-triazole-1-carboxylic acid hydrazide in the presence of a suitable solvent. Another method involves the reaction of 2-aminothiophenol with 3,5-dimethyl-1H-1,2,4-triazole-1-carboxylic acid in the presence of a suitable dehydrating agent.
Applications De Recherche Scientifique
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has been studied for its potential use in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has been evaluated for its potential use as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. In materials science, 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties. In biochemistry, 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has been evaluated for its potential use as a fluorescent probe for detecting biomolecules in living cells.
Propriétés
Numéro CAS |
68925-82-6 |
|---|---|
Nom du produit |
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole |
Formule moléculaire |
C10H9N3S |
Poids moléculaire |
203.27 g/mol |
Nom IUPAC |
6,8-dimethyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C10H9N3S/c1-6-3-7(2)9-8(4-6)14-10-12-11-5-13(9)10/h3-5H,1-2H3 |
Clé InChI |
OSXXJJFPJYFCPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC3=NN=CN23)C |
SMILES canonique |
CC1=CC(=C2C(=C1)SC3=NN=CN23)C |
Autres numéros CAS |
68925-82-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)
![6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone](/img/structure/B65142.png)
![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)

![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)








